

An In-depth Technical Guide to Difluorinated Phenylpropanoic Acids

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Compound of Interest

Compound Name: 3-(2,6-Difluorophenyl)propanoic acid

Cat. No.: B181725

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential biological activities of difluorinated phenylpropanoic acid isomers. While information on the specific isomer **3-(2,6-Difluorophenyl)propanoic acid** is not readily available in public databases, this guide focuses on its closely related and more extensively studied isomers: 3-(2,4-Difluorophenyl)propanoic acid and 3-(3,5-Difluorophenyl)propanoic acid. Additionally, information on 2-(2,6-Difluorophenyl)propanoic acid and 3-Amino-**3-(2,6-difluorophenyl)propanoic acid** is included to provide a broader context for researchers interested in this class of compounds.

Phenylpropanoic acid and its derivatives are a significant class of compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into the phenyl ring can dramatically alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide aims to be a valuable resource for professionals engaged in the research and development of novel therapeutics and functional materials.

Physicochemical Properties

The following table summarizes the key physicochemical properties of various difluorophenylpropanoic acid isomers.

Property	3-(2,4-Difluorophenyl)propanoic acid	3-(3,5-Difluorophenyl)propanoic acid	2-(2,6-Difluorophenyl)propanoic acid	3-Amino-3-(2,6-difluorophenyl)propanoic acid
CAS Number	134672-70-1[1]	84315-24-2[2][3][4]	359828-68-5[5]	612532-20-4[6][7]
Molecular Formula	C ₉ H ₈ F ₂ O ₂ [1]	C ₉ H ₈ F ₂ O ₂ [2][4]	C ₉ H ₈ F ₂ O ₂ [5]	C ₉ H ₉ F ₂ NO ₂ [6][7]
Molecular Weight	186.16 g/mol [1]	186.16 g/mol [2][4]	186.16 g/mol [5]	201.17 g/mol [6][7]
Melting Point	104-108 °C[1]	59-61 °C[2][4]	Not available	Not available
Form	Solid[1]	Solid[2][4]	Solid[5]	Not available

Safety Information

This section provides a summary of the known safety and hazard information for the discussed compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Information	3-(2,4-Difluorophenyl)propanoic acid	3-(3,5-Difluorophenyl)propanoic acid	2-(2,6-Difluorophenyl)propanoic acid	3-Amino-3-(2,6-difluorophenyl)propanoic acid
GHS Pictograms	GHS07[1]	GHS05, GHS07[2]	Not available	Warning[6]
Signal Word	Warning[1]	Danger[2][4]	Not available	Warning[6]
Hazard Statements	H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[1]	H302 + H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2][4][8]	Not available	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Precautionary Statements	P280, P301 + P312 + P330, P302 + P352[1]	P261, P264, P280, P301 + P312, P302 + P352 + P312, P305 + P351 + P338[2][4]	Not available	Not available

Experimental Protocols

Synthesis of 3-(3,5-Difluorophenyl)propanoic acid

A common method for the synthesis of 3-(3,5-Difluorophenyl)propanoic acid is through the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid.

Materials:

- 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol)
- Tetrahydrofuran (THF) (100 ml)
- 10% Palladium on carbon (1.5 g)
- Ethyl acetate
- Hydrogen gas

Procedure:

- A solution of 3-(3,5-difluorophenyl)propenoic acid in THF is prepared.
- A slurry of 10% palladium on carbon in ethyl acetate is added to the solution.
- The mixture is shaken under 50 psi of hydrogen for 4 hours.
- The reaction mixture is then filtered to remove the catalyst.
- The filtrate is concentrated under reduced pressure to yield the product.

This procedure results in a high yield (99%) of 3-(3,5-Difluorophenyl)propanoic acid as a yellow oil.

Potential Biological Activities and Signaling Pathways

While specific biological activities for **3-(2,6-Difluorophenyl)propanoic acid** are not documented, the broader class of phenylpropanoic acids exhibits a range of biological effects.

General Biological Activity of Phenylpropanoic Acids

Phenylpropanoic acid derivatives have been reported to possess various biological activities, including:

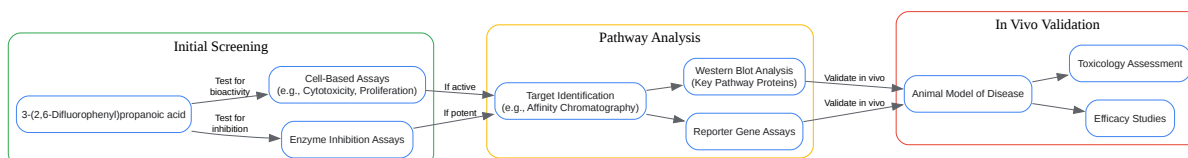
- **Antimicrobial and Antifungal Activity:** Several studies have demonstrated the efficacy of phenylpropanoic acid derivatives against a range of bacteria and fungi.

- Anti-inflammatory Effects: Some derivatives are known to have anti-inflammatory properties.
- Enzyme Inhibition: Certain phenylpropanoic acids can act as inhibitors of specific enzymes, a property that is leveraged in drug development.

The introduction of difluoro substitutions on the phenyl ring can modulate these activities, potentially enhancing potency or altering selectivity towards specific biological targets. Further research is required to elucidate the specific biological profile of **3-(2,6-Difluorophenyl)propanoic acid** and its isomers.

Potential Signaling Pathway Involvement

Given the structural similarity to other biologically active molecules, it is plausible that difluorinated phenylpropanoic acids could interact with various signaling pathways. A hypothetical workflow for investigating the biological activity of a novel difluorophenylpropanoic acid is presented below.



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Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This technical guide has summarized the available information for close isomers and a related amino derivative of **3-(2,6-Difluorophenyl)propanoic acid**. While a specific CAS number and detailed experimental data for the target compound remain elusive, the provided data on related molecules offer a valuable starting point for researchers. The presented synthesis

protocol and the conceptual workflow for biological evaluation are intended to aid in the design of future studies on this and similar compounds. The distinct physicochemical and safety profiles of the different isomers highlight the significant impact of fluorine atom positioning on the properties of phenylpropanoic acids, a key consideration for rational drug design and materials science.

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